

# Vapendavir: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the capsid-binding antiviral agent **Vapendavir** (BTA798), detailing its chemical properties, mechanism of action, and clinical evaluation.

This technical guide provides a comprehensive overview of **Vapendavir**, a potent enteroviral capsid binder with demonstrated clinical activity against human rhinovirus (HRV). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical characteristics, mechanism of action, and methodologies for its evaluation.

### **Core Chemical and Physical Properties**

**Vapendavir**, with the CAS number 439085-51-5, is a small molecule inhibitor belonging to the benzisoxazole class.[1][2][3] Its fundamental properties are summarized in the table below.



| Property          | Value                                                                            | Source       |  |
|-------------------|----------------------------------------------------------------------------------|--------------|--|
| CAS Number        | 439085-51-5                                                                      | [1][2][3][4] |  |
| Molecular Formula | C21H26N4O3                                                                       | [1][2][3]    |  |
| Molecular Weight  | 382.46 g/mol                                                                     | [2][3][4]    |  |
| IUPAC Name        | 3-ethoxy-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole | [3]          |  |
| Synonyms          | BTA-798, BTA798                                                                  | [1][3][4]    |  |
| Appearance        | White Solid                                                                      | [5]          |  |
| Solubility        | Soluble in DMSO, Chloroform (10 mg/ml), DMF (1 mg/ml)                            | [1][5]       |  |

# Mechanism of Action: Capsid Binding and Viral Entry Inhibition

**Vapendavir** exerts its antiviral effect by acting as a capsid-binding agent.[1] It specifically targets a hydrophobic pocket within the VP1 capsid protein of rhinoviruses and other related enteroviruses.[6][7] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell.[7] By inhibiting this crucial early step in the viral life cycle, **Vapendavir** effectively halts viral replication.[8]





Click to download full resolution via product page

**Vapendavir** binds to a hydrophobic pocket in the VP1 capsid protein, preventing viral uncoating.

## **Antiviral Activity**

**Vapendavir** has demonstrated potent in vitro activity against a broad range of human rhinovirus serotypes and other enteroviruses, including Enterovirus 71 (EV71).[1][9] The 50% effective concentrations (EC50) are typically in the nanomolar to low micromolar range.



| Virus                                | Cell Line | EC50       | Source     |
|--------------------------------------|-----------|------------|------------|
| Human Rhinovirus 2<br>(HRV2)         | HeLa Ohio | 1 ng/ml    | [1]        |
| Human Rhinovirus 14<br>(HRV14)       | HeLa Ohio | 5 ng/ml    | [1]        |
| 39 HRV Clinical<br>Isolates (median) | HeLa Ohio | 7.3 ng/ml  | [1]        |
| Enterovirus 71 (EV71)<br>(average)   | -         | 0.7 μΜ     | [1]        |
| 21 EV71 Isolates                     | -         | 0.5-1.4 μΜ | [4][9][10] |

## **Experimental Protocols**

## In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

A common method to determine the antiviral potency of **Vapendavir** is the cytopathic effect (CPE) reduction assay.

#### Methodology:

- Cell Seeding: HeLa or other susceptible cells are seeded in 96-well plates and incubated overnight to allow for cell attachment.
- Compound Dilution: **Vapendavir** is serially diluted to create a range of concentrations.
- Infection: The cell monolayers are infected with a known titer of the target virus.
- Treatment: The diluted Vapendavir is added to the infected cells. Control wells with no virus, virus only, and no compound are included.
- Incubation: The plates are incubated until the virus-only control wells show complete CPE.



- Readout: Cell viability is assessed using a colorimetric method, such as the MTS assay, which measures mitochondrial activity.
- Data Analysis: The EC50 value is calculated as the concentration of **Vapendavir** that inhibits the viral CPE by 50% compared to the virus control.



Click to download full resolution via product page

Workflow for determining the in vitro antiviral activity of Vapendavir.



## Clinical Trial in Patients with COPD and Rhinovirus Infection

**Vapendavir** has been evaluated in clinical trials for its efficacy and safety in treating rhinovirus infections in patients with underlying respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).

Study Design: A randomized, double-blind, placebo-controlled study.

Participant Population: Patients with a diagnosis of Stage 2 COPD.[10][11]

#### Methodology:

- Screening: Participants are screened for eligibility, including a diagnosis of Stage 2 COPD.
   [10][11]
- Rhinovirus Challenge: Participants are intranasally infected with a rhinovirus.[11]
- Symptom Monitoring: Patients are monitored for the onset of upper and lower respiratory symptoms.[10][11]
- Randomization and Treatment: Upon self-reported onset of symptoms, participants are randomized to receive either oral Vapendavir or a placebo.[11] Treatment typically continues for seven days.[10][11]
- Data Collection: Throughout the study, data on respiratory symptoms, viral load (from nasal lavage and sputum), and lung function are collected.[8][10]
- Endpoints: The primary endpoints often include the change in respiratory symptom scores, while secondary endpoints may include viral load and time to illness resolution.[10]
- Safety Monitoring: Adverse events are monitored throughout the trial.[10]





Click to download full resolution via product page

A simplified workflow of a clinical trial evaluating **Vapendavir** in COPD patients.

## **Clinical Significance and Future Directions**

Clinical studies have shown that **Vapendavir** can significantly improve both upper and lower respiratory symptoms in patients with COPD infected with rhinovirus and shorten the duration



of the illness.[8][10] These findings are supported by reductions in viral load in treated individuals.[8][10] **Vapendavir** has been generally well-tolerated in clinical trials.[10][12] As the only direct-acting antiviral for rhinovirus currently in late-stage clinical development,

**Vapendavir** holds promise as a potential therapy to mitigate the severity of rhinovirus-induced exacerbations in vulnerable patient populations with respiratory diseases such as asthma and COPD.[8][10][11] Further research and clinical trials will be crucial to fully establish its therapeutic role.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus
   71 Replication PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 analysis Alsford Lab [blogs.lshtm.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RCT of Vapendavir in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection [ctv.veeva.com]
- 9. A Phase 2 Study of Vapendavir in Asthmatic Adults With Symptomatic Human Rhinovirus Infection | MedPath [trial.medpath.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. virtus-rr.com [virtus-rr.com]
- 12. hra.nhs.uk [hra.nhs.uk]



 To cite this document: BenchChem. [Vapendavir: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682827#vapendavir-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com